methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine class. This compound is characterized by its complex structure, which includes a benzothiazine ring, a trifluoromethyl group, and a carboxylate ester. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a fluorinated aromatic aldehyde under acidic conditions to form the benzothiazine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzothiazine with methanol in the presence of an acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the benzothiazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity.
Methyl 6-chloro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate: Substitution of fluorine with chlorine can affect the compound’s reactivity and interaction with biological targets.
Methyl 6-fluoro-4-[3-(methyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate: The absence of the trifluoromethyl group may reduce its potency in certain applications.
Uniqueness
Methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of both the trifluoromethyl group and the benzothiazine ring, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4NO4S/c1-26-16(23)15-9-22(12-4-2-3-10(7-12)17(19,20)21)13-8-11(18)5-6-14(13)27(15,24)25/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILDNWLIOCFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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